molecular formula C19H24N2O3 B6921930 (1-Cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone

(1-Cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone

Cat. No.: B6921930
M. Wt: 328.4 g/mol
InChI Key: MVCRXHJZJCICTC-UHFFFAOYSA-N
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Description

(1-Cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone is a complex organic compound featuring a unique combination of cyclopentyl, pyrrole, furan, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and furan intermediates, followed by their coupling with morpholine derivatives.

    Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.

    Furan Synthesis: The furan ring can be prepared through the Feist-Benary synthesis, involving the reaction of α-haloketones with β-dicarbonyl compounds in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the pyrrole and furan intermediates with a morpholine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole and furan rings, allowing for further functionalization.

Properties

IUPAC Name

(1-cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-8-9-18(24-14)17-13-23-12-11-21(17)19(22)16-7-4-10-20(16)15-5-2-3-6-15/h4,7-10,15,17H,2-3,5-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCRXHJZJCICTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2COCCN2C(=O)C3=CC=CN3C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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